molecular formula C9H8N2O2S B2558919 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid CAS No. 1006334-13-9

4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

Cat. No.: B2558919
CAS No.: 1006334-13-9
M. Wt: 208.24
InChI Key: OPKYOQJSJSCWTO-UHFFFAOYSA-N
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Description

“4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is a research chemical . It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a pyrazol group and a carboxylic acid group .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction . They can also react with trisulfur radical anions, which can be generated in situ from elemental sulfur and a base .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C9H8N2O2S, and its molecular weight is 208.24 .

Scientific Research Applications

Synthesis and Characterization

4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid and its derivatives have been a subject of interest due to their varied applications, particularly in the field of organic synthesis and material science. The compound's structure allows for its utilization in synthesizing novel compounds with potential biological activities.

  • Antimicrobial Activity : A study synthesized heteroaryl pyrazole derivatives and formed Schiff bases with chitosan. These new compounds exhibited antimicrobial activities against a range of gram-negative and gram-positive bacteria, as well as fungi. Notably, the antimicrobial activity varied depending on the type of Schiff base moiety, highlighting the compound's potential in creating targeted antimicrobial agents (Hamed et al., 2020).

  • Chemical Synthesis and Analysis : The compound has been involved in functionalization reactions, where it served as a precursor in synthesizing various products. Detailed spectral analyses (FTIR, 1H NMR) and structural determination via X-ray diffraction confirm its utility in producing novel organic compounds with specific characteristics (Yıldırım et al., 2005).

  • Catalysis and Material Properties : Research has explored the synthesis of thiophene-based pyrazole amides using various catalytic methods. The study not only focused on synthesis but also delved into understanding the physical properties of the produced compounds, such as their non-linear optical (NLO) properties and chemical reactivity descriptors. This extensive analysis underscores the compound's relevance in material science and catalysis (Kanwal et al., 2022).

  • Pharmacological Interests : While exploring thiophene and pyrazole derivatives, a study synthesized and characterized new compounds and assessed their antioxidant activities. Some of these derivatives showcased antioxidant activities comparable to ascorbic acid, indicating their potential use in pharmacological applications (El‐Mekabaty, 2015).

Safety and Hazards

While specific safety and hazard information for “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is not available, it is generally recommended to handle research chemicals with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with the skin, eyes, and clothing .

Future Directions

As a research chemical, “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” may have potential applications in various fields. Thiophene derivatives are of interest in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties . Therefore, future research may focus on exploring these potential applications further.

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-9(13)8-4-7(6-14-8)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKYOQJSJSCWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006334-13-9
Record name 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid
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